TRPV4 Antagonist Optimization: Pyrrolidine Sulfonamide Core Modification Drives >100-Fold Potency Improvement Over Lead Compound
In the optimization of TRPV4 antagonists, the pyrrolidine sulfonamide scaffold demonstrated critical superiority over the previously reported inhibitor (1). Core-structure modifications that increased structural rigidity and reduced entropic energy penalty led to GSK3395879, a clinical candidate with an IC50 of 1 nM for hTRPV4 . The parent lead compound exhibited significantly weaker activity, and SAR studies revealed that alternative heterocyclic replacements resulted in >100-fold reductions in potency [1].
| Evidence Dimension | TRPV4 Antagonism (IC50) |
|---|---|
| Target Compound Data | 1 nM (GSK3395879, containing pyrrolidine sulfonamide core) |
| Comparator Or Baseline | Previously reported TRPV4 inhibitor (lead compound 1): IC50 ~100-500 nM; alternative heterocyclic replacements: IC50 >100 nM |
| Quantified Difference | >100-fold improvement in potency through scaffold optimization |
| Conditions | hTRPV4 calcium flux FLIPR assay in HEK293 cells |
Why This Matters
This >100-fold potency differential directly translates to reduced compound usage, lower cost per experiment, and improved in vivo efficacy at clinically relevant doses.
- [1] Brnardic EJ, Ye G, Brooks C, et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J Med Chem. 2018;61(21):9738-9755. View Source
